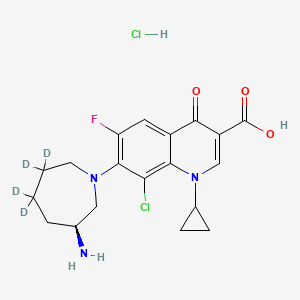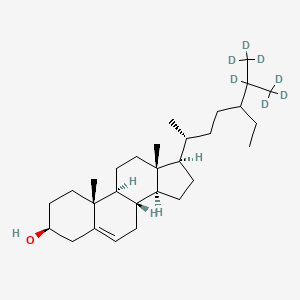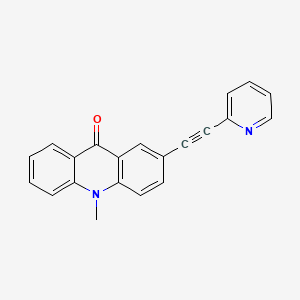
NY-BR-1 p904 (A2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NY-BR-1 p904 (A2) is a peptide epitope that is restricted by HLA-A2. It is derived from the NY-BR-1 protein, which is expressed in breast tumor cells. This compound is recognized by T-cell clones specific for NY-BR-1 p904, enabling the immune system to target and potentially eliminate breast cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NY-BR-1 p904 (A2) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: of the crude peptide using HPLC.
Industrial Production Methods
Industrial production of NY-BR-1 p904 (A2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.
Analyse Chemischer Reaktionen
Arten von Reaktionen
NY-BR-1 p904 (A2) unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es kann auch an folgenden Reaktionen teilnehmen:
Oxidation: Oxidative Bedingungen können bestimmte Aminosäuren wie Methionin beeinflussen.
Reduktion: Disulfidbrücken in Cysteinresten können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können während der Synthese substituiert werden, um Analoga zu erzeugen.
Häufige Reagenzien und Bedingungen
Kupplungsreagenzien: HBTU, DIC und HATU.
Entschützungsreagenzien: TFA, Piperidin.
Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.
Reduktionsmittel: DTT, TCEP.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist das vollständig zusammengesetzte und gereinigte Peptid NY-BR-1 p904 (A2). Es können auch analoge Peptide mit substituierten Aminosäuren hergestellt werden.
Wissenschaftliche Forschungsanwendungen
NY-BR-1 p904 (A2) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Krebs-Immuntherapie: Es wird verwendet, um die Immunantwort gegen Brustkrebszellen zu untersuchen, die NY-BR-1 exprimieren.
T-Zell-Aktivierung: Forscher verwenden es, um T-Zellklonen zu aktivieren und zu expandieren, die spezifisch für NY-BR-1 p904 sind.
Vakzinenentwicklung: Es wird als potenzieller Bestandteil von Krebsimpfstoffen untersucht, die auf Brustkrebs abzielen.
Biomarker-Forschung: Es hilft bei der Identifizierung und Validierung von Biomarkern für die Diagnose und Prognose von Brustkrebs.
Wirkmechanismus
NY-BR-1 p904 (A2) entfaltet seine Wirkung, indem es von T-Zellrezeptoren auf CD8+ zytotoxischen T-Zellen erkannt wird. Diese T-Zellen zielen gezielt auf Brusttumorzellen ab, die das NY-BR-1-Protein exprimieren, und töten sie. Die Interaktion beinhaltet die Präsentation des Peptids durch HLA-A2-Moleküle auf der Oberfläche von Tumorzellen, was zur T-Zell-Aktivierung und anschließendem Abbau der Tumorzelle führt .
Wirkmechanismus
NY-BR-1 p904 (A2) exerts its effects by being recognized by T-cell receptors on CD8+ cytotoxic T-cells. These T-cells specifically target and kill breast tumor cells expressing the NY-BR-1 protein. The interaction involves the presentation of the peptide by HLA-A2 molecules on the surface of tumor cells, leading to T-cell activation and subsequent tumor cell lysis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NY-ESO-1: Ein weiteres Krebs-Testis-Antigen, das in der Krebs-Immuntherapie eingesetzt wird.
MAGE-A3: Ein Melanom-assoziiertes Antigen, das in der Krebsvakzinenforschung eingesetzt wird.
WT1: Ein tumor-assoziiertes Antigen, das in Leukämie- und soliden Tumorstudien eingesetzt wird.
Einzigartigkeit
NY-BR-1 p904 (A2) ist einzigartig aufgrund seiner spezifischen Expression in Brusttumorzellen und seiner Fähigkeit, von T-Zellklonen erkannt zu werden. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Brustkrebsforschung und -immuntherapie .
Eigenschaften
Molekularformel |
C43H78N10O15 |
|---|---|
Molekulargewicht |
975.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
CXKQACXJEIDWNW-YTVJPZETSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


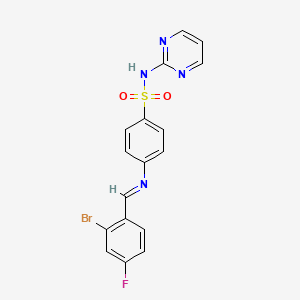
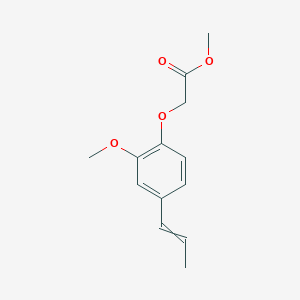
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)


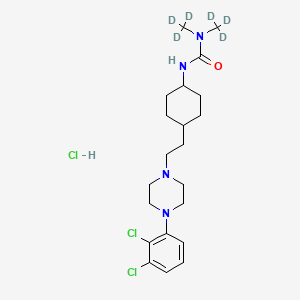
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

